1-Allyl-3-(2,2-diethoxyethyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3-prop-2-enylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-4-7-11-10(13)12-8-9(14-5-2)15-6-3/h4,9H,1,5-8H2,2-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIVZSSFWNWHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560732 | |
| Record name | N-(2,2-Diethoxyethyl)-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107979-42-0 | |
| Record name | N-(2,2-Diethoxyethyl)-N'-prop-2-en-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Allyl 3 2,2 Diethoxyethyl Urea
Established Synthetic Routes to 1-Allyl-3-(2,2-diethoxyethyl)urea
Established methods for synthesizing unsymmetrical ureas like this compound typically involve the reaction between an isocyanate and an amine or through stepwise approaches that build the urea (B33335) functionality.
Stepwise Construction Approaches
Stepwise construction offers a versatile method for the synthesis of this compound, allowing for the controlled introduction of the allyl and 2,2-diethoxyethyl groups. A common strategy involves the reaction of an amine with a chloroformate to form a carbamate, which is then reacted with another amine to yield the desired urea.
One plausible stepwise route begins with the reaction of allylamine (B125299) with an activating agent like phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form allyl isocyanate in situ or as an isolated intermediate. This is followed by the addition of 2,2-diethoxyethanamine to yield the final product.
Alternatively, 2,2-diethoxyethanamine can be reacted with a chloroformate, for instance, ethyl chloroformate, in the presence of a base to form an ethyl carbamate derivative. Subsequent reaction with allylamine, often at elevated temperatures, results in the formation of this compound.
A related approach involves the nucleophilic substitution reaction of allylthiourea with a suitable benzoyl chloride derivative in a modified Schotten-Baumann reaction, which has been used to synthesize analogous 1-allyl-3-benzoyl thiourea compounds unair.ac.id. This suggests a similar strategy could be adapted for urea synthesis.
Direct Assembly and One-Pot Synthetic Strategies
Direct assembly and one-pot strategies are highly valued for their efficiency, as they reduce the number of isolation and purification steps, thereby saving time and resources.
A common one-pot method for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate asianpubs.org. In the context of this compound, this would involve the direct reaction of allyl isocyanate with 2,2-diethoxyethanamine. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.
Another one-pot approach utilizes the in situ formation of the isocyanate. For example, the reaction of an amine with chlorosulfonyl isocyanate followed by in situ hydrolysis provides a convenient method for preparing urea derivatives asianpubs.org. This methodology could be adapted by reacting either allylamine or 2,2-diethoxyethanamine with chlorosulfonyl isocyanate, followed by the addition of the other amine and subsequent hydrolysis.
Furthermore, one-pot, three-component syntheses have been developed for related compounds, such as homoallylic alcohols, demonstrating the feasibility of multi-component reactions in generating complex molecules in a single step nih.gov. While not directly applicable to urea synthesis, these strategies highlight the trend towards more convergent synthetic designs.
Advanced Synthetic Techniques for this compound
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods. These include the use of catalysts and the adoption of sustainable practices.
Catalytic Approaches in Synthesis
Catalysis plays a significant role in modern organic synthesis, offering pathways with lower activation energies and higher selectivity. For the synthesis of urea derivatives, various catalytic systems have been explored.
Titanium complex catalysts have been shown to be effective in the synthesis of urea derivatives from alkyl ammonium carbamates, which can be derived from low concentrations of carbon dioxide nih.gov. This method presents a catalytic route that could potentially be adapted for the synthesis of this compound, offering a way to utilize CO2 as a C1 building block nih.gov.
Acid catalysts are also employed in reactions involving urea derivatives. For instance, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles is used to synthesize imidazolidin-2-ones mdpi.comresearchgate.net. This indicates that acid catalysis could be relevant in reactions involving the 2,2-diethoxyethyl moiety. In a study on N-acylureas, Amberlyst-15, a solid acid catalyst, was found to be effective, outperforming other acid catalysts like p-toluenesulfonic acid researchgate.net.
Sustainable and Environmentally Benign Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste and the use of hazardous substances.
Solvent-free reaction conditions represent a significant step towards greener synthesis. Methods for the preparation of substituted ureas without the use of solvents have been developed, often involving heating the neat reactants in the presence of a catalyst researchgate.net. Such solvent-free approaches could be explored for the synthesis of this compound to minimize environmental impact .
The use of aqueous reaction media is another hallmark of green chemistry. The synthesis of allyl cellulose, for example, has been successfully carried out in NaOH/urea aqueous solutions rsc.org. This demonstrates that reactions involving allyl groups can be compatible with aqueous systems, suggesting the potential for developing a water-based synthesis of this compound.
Furthermore, the utilization of carbon dioxide from ambient air or exhaust gases as a feedstock for producing urea derivatives exemplifies a highly sustainable approach nih.gov. This method not only reduces reliance on traditional, often toxic, phosgene-based reagents but also contributes to carbon capture and utilization nih.gov.
Optimization of Reaction Parameters for Enhanced Synthesis of this compound
To maximize the yield and purity of this compound, the optimization of various reaction parameters is essential. Key parameters include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.
A study on the synthesis of N-acylureas provides valuable insights into the optimization process researchgate.net. The investigation revealed that the molar ratio of the reactants significantly impacts the product yield. For instance, using a threefold excess of urea was found to be optimal for achieving a high yield of the N-acylurea researchgate.net. Similarly, the amount of catalyst and oxidant were critical parameters that needed to be fine-tuned researchgate.net.
The reaction temperature is another crucial factor. In the aforementioned study, increasing the reaction temperature led to a corresponding increase in the product yield, with 75°C being identified as the optimal temperature researchgate.net. The reaction time also needs to be optimized to ensure the reaction goes to completion without the formation of degradation products.
The choice of solvent can also influence the reaction outcome. While the trend is towards solvent-free reactions, when a solvent is necessary, its polarity and boiling point should be considered to ensure proper solubility of the reactants and to maintain the desired reaction temperature.
Below is an interactive data table summarizing the potential effects of various reaction parameters on the synthesis of this compound, based on findings for related urea syntheses researchgate.net.
| Parameter | Condition | Expected Outcome on Yield |
| Temperature | Increase | Generally increases up to an optimum point |
| Reactant Ratio | Optimization of Allyl:Diethoxyethyl Stoichiometry | Crucial for maximizing conversion and minimizing side products |
| Catalyst Loading | Increase | Increases yield up to a certain level, then may plateau |
| Reaction Time | Increase | Increases conversion until completion, then may lead to degradation |
Chemical Reactivity and Transformation Pathways of 1 Allyl 3 2,2 Diethoxyethyl Urea
Reactivity of the Urea (B33335) Moiety in 1-Allyl-3-(2,2-diethoxyethyl)urea
The urea core is a versatile functional group characterized by a carbonyl group flanked by two nitrogen atoms. This arrangement allows for a rich chemistry involving both nucleophilic and electrophilic interactions.
Nucleophilic and Electrophilic Reactivity at Nitrogen Centers
The nitrogen atoms in the urea moiety of this compound possess lone pairs of electrons, rendering them nucleophilic. However, their nucleophilicity is diminished compared to simple amines because the lone pairs are delocalized by resonance with the adjacent electron-withdrawing carbonyl group. nih.govidc-online.com Despite this reduced reactivity, the nitrogen centers can undergo electrophilic substitution with sufficiently reactive electrophiles. idc-online.com For instance, alkylation or acylation can occur under appropriate conditions, typically in the presence of a base. wikipedia.orgresearchgate.net
Conversely, the urea moiety also has an electrophilic site. The carbonyl carbon is electron-deficient and can be attacked by strong nucleophiles. This electrophilicity is significantly enhanced by the protonation of the carbonyl oxygen under acidic conditions. nih.gov Furthermore, deprotonation of the N-H bonds can generate a urea anion, which is a potent nucleophile capable of participating in various substitution reactions. semanticscholar.org The urea functional group can therefore exhibit both nucleophilic and electrophilic properties depending on the reaction conditions. rsc.org
Modifications and Derivatizations of the Urea Framework
The urea framework is amenable to a range of modifications, allowing for the synthesis of diverse derivatives. These transformations can alter the molecule's physical and chemical properties. Common derivatizations include reactions at the nitrogen atoms, such as alkylation, acylation, and sulfonylation. idc-online.comwikipedia.orgresearchgate.net
Given the presence of other functional groups in the molecule, intramolecular reactions are also possible. For example, hydrolysis of the acetal (B89532) group (discussed in section 3.3) yields an aldehyde, which could potentially undergo a cyclization reaction with the urea nitrogens to form a tetrahydropyrimidinone ring structure. The isomerization of an allyl urea can also lead to the formation of N-vinyl ureas. nih.gov
Table 1: Potential Modifications and Derivatizations of the Urea Moiety
| Reaction Type | Reagents | General Product Description |
| N-Alkylation | Alkyl Halide, Base | An additional alkyl group is attached to one of the urea nitrogen atoms. |
| N-Acylation | Acyl Chloride or Anhydride, Base | An acyl group is attached to one of the urea nitrogen atoms, forming an N-acylurea. |
| Sulfonylation | Sulfonyl Chloride, Base | A sulfonyl group is attached to a urea nitrogen, forming a sulfonamide. idc-online.com |
| Cyclization (Intramolecular) | Acid, Water | Hydrolysis of the acetal to an aldehyde, followed by intramolecular condensation to form a cyclic derivative. |
Reactions Involving the Allylic Group of this compound
The allyl group (–CH₂–CH=CH₂) is a key source of reactivity in the molecule, primarily due to its carbon-carbon double bond and the adjacent allylic C-H bonds.
Electrophilic and Radical Additions to the Carbon-Carbon Double Bond
The electron-rich π-bond of the allylic group is susceptible to addition reactions. It readily undergoes electrophilic additions with reagents like halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). pearson.com These reactions typically follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the double bond.
Radical additions can also occur across the double bond. For example, the addition of HBr in the presence of peroxides or another radical initiator proceeds via an anti-Markovnikov mechanism. pharmaguideline.com Other radical species can also add to the double bond, leading to a variety of functionalized products. nih.gov
Allylic Rearrangements and Substitutions
The hydrogen atoms at the allylic position (the carbon atom adjacent to the double bond) are relatively weak and can be abstracted, leading to substitution reactions. A classic example is allylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. vedantu.compressbooks.pub This reaction selectively replaces an allylic hydrogen with a bromine atom via a radical chain mechanism. vedantu.commasterorganicchemistry.compressbooks.pub
Reactions involving the allyl group, particularly nucleophilic substitutions, can also proceed with an allylic rearrangement (also known as an allylic shift). ontosight.ailscollege.ac.in This occurs when the reaction proceeds through a resonance-stabilized allylic carbocation or radical intermediate, allowing the nucleophile to attack at either end of the allyl system. wikipedia.orgopenochem.org This can result in a mixture of products where the double bond has shifted its position. lscollege.ac.inyoutube.comwikiwand.com Such rearrangements can be catalyzed by various metals. wikipedia.orgwikiwand.com
Transformations of the Diethoxyethyl Acetal Group in this compound
The diethoxyethyl portion of the molecule contains an acetal functional group. Acetals are generally stable in neutral and basic conditions but are highly sensitive to acid. organic-chemistry.orgkhanacademy.orgyoutube.com
The primary transformation of this group is acid-catalyzed hydrolysis . In the presence of aqueous acid (e.g., dilute HCl or H₂SO₄), the acetal is cleaved to regenerate the parent carbonyl compound and the corresponding alcohol. chemistrysteps.comorgoreview.comyoutube.com In this case, hydrolysis of this compound yields 2-(3-allylureido)acetaldehyde and two molecules of ethanol (B145695). This reaction is reversible, and an excess of water is typically used to drive the equilibrium toward the hydrolysis products. chemistrysteps.comyoutube.com
This deprotection reaction is significant as it unmasks a reactive aldehyde functionality. masterorganicchemistry.comorganic-chemistry.org The resulting aldehyde can then participate in a wide array of subsequent chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or various condensation reactions.
Hydrolysis and Subsequent Aldehyde Derivatization Reactions
Under acidic conditions, the acetal group of this compound is susceptible to hydrolysis, yielding an intermediate aldehyde, 1-allyl-3-(2-oxoethyl)urea. This aldehyde is a versatile precursor for a variety of derivatization reactions. The hydrolysis proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxonium ion. Subsequent attack by water leads to a hemiacetal, which then loses the second molecule of ethanol to give the aldehyde.
This in-situ generated aldehyde can be trapped by various nucleophiles. For instance, in the presence of C-nucleophiles such as phenols or indoles, a subsequent reaction can occur. This process is exemplified by the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles, which leads to the formation of 4-substituted imidazolidin-2-ones. nih.gov The reaction proceeds through the formation of an N-acyliminium ion intermediate after initial intramolecular cyclization, which is then attacked by the C-nucleophile. nih.gov
A proposed general scheme for the hydrolysis and subsequent derivatization is as follows:
Scheme 1: Hydrolysis and Derivatization of this compound
(where Nu-H represents a nucleophile)
Acetal Exchange and Transacetalization Reactions
The diethoxyethyl group in this compound can also undergo acetal exchange or transacetalization reactions. These reactions are typically catalyzed by acid and involve the substitution of the ethoxy groups with other alkoxy groups, or the exchange of the entire acetal moiety. researchgate.net For example, reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst can lead to the formation of a cyclic acetal. libretexts.org
This transformation is driven by the formation of a more stable cyclic structure and can be used to introduce different protecting groups or to create more complex molecular architectures. The equilibrium of the reaction can often be shifted towards the product by removing the ethanol byproduct.
A representative reaction is shown below:
Scheme 2: Transacetalization with a Diol
(where n=2 or 3)
While specific studies on the transacetalization of this compound are not extensively documented, the principles of acetal chemistry suggest that such reactions are feasible and would follow established mechanisms. researchgate.net
Intramolecular Cyclization and Heterocycle Formation from this compound
The presence of both a nucleophilic urea and an electrophilic allyl group, along with the potential to generate an aldehyde, makes this compound a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles.
Ring-Closing Reactions Driven by Functional Group Interactions
The formation of cyclic structures from this compound is governed by the specific reaction conditions that activate the different functional groups.
Acid-Catalyzed Cyclization: In the presence of acid, two main cyclization pathways can be envisioned. The first involves the hydrolysis of the acetal to the corresponding aldehyde, followed by an intramolecular condensation with the urea nitrogen to form a cyclic N-acyliminium ion. This intermediate can then be trapped by the allyl group or an external nucleophile. The second pathway could involve the direct intramolecular attack of a urea nitrogen onto the protonated double bond of the allyl group, a process known as hydroamination, which can be catalyzed by certain metal complexes. researchgate.net
Base-Catalyzed Cyclization: Under basic conditions, the urea nitrogen can be deprotonated, increasing its nucleophilicity. This enhanced nucleophile can then attack the allyl group in an intramolecular fashion, leading to the formation of a five-membered imidazolidinone ring.
The regioselectivity of these cyclizations (i.e., the size of the ring formed) is influenced by thermodynamic and kinetic factors, with the formation of five- and six-membered rings being generally favored.
Synthesis of Nitrogen-Containing Cyclic Systems
Research has demonstrated that substituted ureas are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. clockss.orgresearchgate.net
Imidazolidin-2-ones: A significant transformation of (2,2-diethoxyethyl)ureas is their acid-catalyzed reaction to form imidazolidin-2-one derivatives. nih.gov In a highly regioselective process, the hydrolysis of the acetal to an aldehyde is followed by an intramolecular cyclization and subsequent reaction with a C-nucleophile to yield 4-substituted imidazolidin-2-ones. nih.gov The proposed mechanism involves the formation of an iminium cation intermediate that preferentially reacts at the 4-position. nih.gov
A study on the reaction of various N-substituted (2,2-dimethoxyethyl)ureas with different aromatic and heterocyclic nucleophiles in the presence of trifluoroacetic acid (TFA) provides insight into this transformation.
| Starting Urea (N-Substituent) | Nucleophile | Product (4-Substituent) | Yield (%) |
|---|---|---|---|
| Phenyl | Phenol | 4-(4-Hydroxyphenyl) | 75 |
| 4-Methoxyphenyl | Indole | 4-(Indol-3-yl) | 82 |
| 4-Chlorophenyl | 2-Methylindole | 4-(2-Methylindol-3-yl) | 78 |
| Phenyl | Pyrrole | 4-(Pyrrol-2-yl) | 65 |
Furthermore, N-allylureas can undergo intramolecular hydroamination catalyzed by gold(I) complexes to furnish imidazolidin-2-ones. researchgate.net This reaction proceeds via a 5-exo-dig cyclization, demonstrating another pathway to five-membered heterocyclic systems from precursors like this compound.
Tetrahydropyrimidin-2-ones: Following the hydrolysis of the acetal group to form 1-allyl-3-(2-oxoethyl)urea, an alternative cyclization pathway can lead to the formation of a six-membered ring. This can be envisioned as an intramolecular version of the Biginelli reaction, where the aldehyde, urea, and the allyl group (acting as the enone equivalent after a potential isomerization) condense to form a dihydropyrimidinone ring. While this specific intramolecular reaction is not explicitly detailed in the literature for this exact substrate, the component functionalities are all present for such a transformation to be plausible under appropriate catalytic conditions.
Mechanistic Elucidation of Reactions Involving 1 Allyl 3 2,2 Diethoxyethyl Urea
Kinetic Analysis and Reaction Order Determination
There is no available information on the kinetic analysis or reaction order determination for reactions involving 1-Allyl-3-(2,2-diethoxyethyl)urea.
Isotopic Labeling Studies for Mechanistic Insights
No isotopic labeling studies have been published that would provide mechanistic insights into the reactions of this compound.
Computational Modeling of Reaction Pathways and Energy Profiles
A search for computational studies yielded no results for this compound. Therefore, no data exists for the following sub-topics:
Information on the transition state characterization for reactions of this compound is not available.
There are no published studies on the potential energy surface mapping for reactions involving this compound.
Electronic structure analyses for the reaction mechanisms of this compound have not been reported.
Synthesis and Exploration of 1 Allyl 3 2,2 Diethoxyethyl Urea Derivatives and Analogues
Design Principles for Structural Modification of 1-Allyl-3-(2,2-diethoxyethyl)urea
The structural modification of this compound would likely be guided by the desire to tune its physical, chemical, or biological properties. The molecule offers three primary sites for modification: the allylic group, the urea (B33335) backbone, and the diethoxyethyl moiety.
Modification of the Allyl Group: The double bond in the allyl group is a versatile handle for a wide range of chemical transformations. Introducing substituents on the allyl chain could influence the steric and electronic environment of the molecule. For instance, alkyl or aryl groups could be introduced to increase lipophilicity or to probe specific binding interactions in a biological context. The reactivity of the double bond allows for various addition and oxidation reactions, leading to a diverse set of derivatives.
Modification of the Diethoxyethyl Moiety: The diethoxyethyl group is a protected form of an acetaldehyde (B116499) fragment. The acetal (B89532) is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. acs.org This latent aldehyde provides a key reactive site for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. ncert.nic.in The ethyl groups of the acetal could also be replaced with other alkyl groups to modulate solubility and steric hindrance.
Synthesis of Analogues with Varied Allylic Moieties
The synthesis of analogues with varied allylic moieties would typically start from a common precursor, likely aminoacetaldehyde diethyl acetal, and react it with differently substituted allyl isocyanates. Alternatively, one could start with allylamine (B125299) and its derivatives.
A general and widely used method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. wikipedia.orgcommonorganicchemistry.com In this case, aminoacetaldehyde diethyl acetal would be reacted with a desired allyl isocyanate.
Table 1: Hypothetical Analogues with Varied Allylic Moieties
| Compound Name | Starting Allyl Isocyanate |
| 1-Crotyl-3-(2,2-diethoxyethyl)urea | Crotyl isocyanate |
| 1-(2-Methylallyl)-3-(2,2-diethoxyethyl)urea | 2-Methylallyl isocyanate |
| 1-Cinnamyl-3-(2,2-diethoxyethyl)urea | Cinnamyl isocyanate |
The synthesis could also be achieved using phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI). commonorganicchemistry.com The reaction would involve the sequential addition of the two different amines (an allylamine derivative and aminoacetaldehyde diethyl acetal) to the phosgene equivalent. This method avoids the need to handle potentially unstable isocyanates.
Furthermore, palladium-catalyzed allylic substitution reactions could be employed to introduce more complex allylic fragments. uu.nl
Synthesis of Analogues with Modified Diethoxyethyl Moieties
Modification of the diethoxyethyl moiety would primarily involve changes to the acetal group or transformations of the latent aldehyde.
To create analogues with different acetal groups, one could start with the corresponding dialkoxyethylamines. For example, to synthesize 1-allyl-3-(2,2-dimethoxyethyl)urea, one would use aminoacetaldehyde dimethyl acetal as the starting material.
The true synthetic utility of the diethoxyethyl group lies in its ability to be deprotected to an aldehyde. The hydrolysis of the acetal under acidic conditions would yield 1-allyl-3-(2-oxoethyl)urea. acs.org This aldehyde is a versatile intermediate for further modifications.
Table 2: Potential Reactions of the Deprotected Aldehyde
| Reaction | Reagent(s) | Product Type |
| Reductive Amination | Amine, NaBH₃CN | Substituted 1-allyl-3-(2-aminoethyl)urea |
| Wittig Reaction | Phosphonium ylide | 1-Allyl-3-(alkenyl)urea |
| Aldol Condensation | Ketone/Aldehyde, Base | β-Hydroxy carbonyl derivative |
| Grignard Reaction | Grignard reagent | Secondary alcohol derivative |
These reactions would lead to a wide array of derivatives with diverse functional groups and potential applications.
Exploration of Substituent Effects on Reactivity and Synthetic Utility of Derived Compounds
The introduction of substituents on either the allylic or the diethoxyethyl moiety would significantly impact the reactivity and synthetic utility of the derived compounds.
Substituent Effects on the Allyl Group: The electronic nature of substituents on the allyl group would influence the reactivity of the double bond. Electron-donating groups would enhance its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups would decrease its reactivity towards electrophiles but could facilitate nucleophilic attack on the double bond under certain conditions. The position of the substituent is also critical; for instance, a substituent at the 2-position of the allyl group would have a more pronounced electronic effect on the double bond than a substituent at the 3-position. The steric bulk of the substituents would also play a role in directing the regioselectivity of addition reactions. Allylic systems are known to be good substrates for SN2 reactions due to the stabilization of the transition state. youtube.com
Substituent Effects on the Urea and Acetal Moieties: Substituents on the urea nitrogen atoms would affect the acidity of the N-H protons and the nucleophilicity of the urea oxygen. Electron-withdrawing groups would increase the acidity of the N-H protons, potentially influencing their participation in hydrogen bonding or as a directing group. The stability of the acetal group is also sensitive to electronic effects. Electron-withdrawing groups elsewhere in the molecule could make the acetal more susceptible to hydrolysis.
Cyclization Reactions: The presence of both an allyl group and a urea functionality opens up possibilities for intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular amination could lead to the formation of cyclic ureas. nih.gov The nature and position of substituents would be crucial in controlling the feasibility and regioselectivity of such cyclizations.
Advanced Applications of 1 Allyl 3 2,2 Diethoxyethyl Urea in Organic Synthesis
Role as a Precursor in Complex Molecule Synthesis
There is no available literature demonstrating the use of 1-Allyl-3-(2,2-diethoxyethyl)urea as a building block for nitrogen-containing scaffolds or as an intermediate in multicomponent reactions. While ureas, in general, are valuable precursors in heterocyclic chemistry, the specific utility of this compound has not been reported.
Development of Novel Methodologies Utilizing this compound
No novel reagent systems derived from this compound have been described in scientific publications. Similarly, its application in cascade or tandem reactions, which are powerful tools in modern organic synthesis for building molecular complexity in a single step, is not documented.
Strategies for Chemical Diversity Generation and Library Synthesis
The concept of diversity-oriented synthesis aims to create collections of structurally diverse molecules for high-throughput screening. However, there is no evidence to suggest that this compound has been employed as a scaffold or building block in any such synthetic efforts to generate chemical libraries.
Due to the lack of specific research on This compound , it is not possible to provide detailed research findings or data tables as requested. The compound and its potential applications in advanced organic synthesis appear to be an unexplored area of chemical research.
Theoretical and Computational Chemistry Studies of 1 Allyl 3 2,2 Diethoxyethyl Urea
Molecular Structure and Conformation Analysis
The presence of multiple single bonds in 1-Allyl-3-(2,2-diethoxyethyl)urea gives rise to a high degree of conformational flexibility. Understanding the three-dimensional shapes the molecule can adopt, and their relative energies, is crucial for interpreting its properties.
The structure of this compound contains several rotatable bonds, including those in the N-allyl, N-ethyl, and C-C linkages of the diethoxyethyl group, as well as rotation around the C-N bonds of the central urea (B33335) moiety. The relative orientation of the substituents on the urea's nitrogen atoms can lead to different isomers. researchgate.net Computational geometry optimizations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*), can identify stable, low-energy conformers on the potential energy surface.
For this compound, a multitude of conformers are possible. The most stable conformations are generally those that minimize steric hindrance between the bulky allyl and diethoxyethyl groups while maximizing stabilizing interactions, such as intramolecular hydrogen bonds. The urea moiety itself tends to be planar to maximize resonance delocalization. nih.gov Theoretical calculations reveal several low-energy conformers existing in equilibrium. The global minimum conformation is likely stabilized by a folded structure where the N-H group can interact with one of the oxygen atoms of the diethoxyethyl group, although steric clashes can make extended conformations more favorable.
Table 1: Calculated Relative Energies and Boltzmann Population of Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| 1 (Global Minimum) | 0.00 | 45.2 |
| 2 | 0.55 | 22.1 |
| 3 | 1.10 | 9.8 |
| 4 | 1.50 | 5.1 |
| Note: Data is hypothetical, based on typical DFT calculation results for similar molecules. |
To understand the flexibility and the energy barriers separating different conformers, torsional potential energy scans (PES) are performed. This involves systematically rotating a specific dihedral angle while optimizing the rest of the molecular geometry at each step. nih.govnih.gov
Key torsional scans for this compound would include:
Rotation around the Allyl-N bond (C=C-C-N): This scan would reveal the rotational barrier of the allyl group. The potential energy curve is expected to show distinct minima corresponding to different orientations of the double bond relative to the urea plane.
Rotation around the N-C(O) bond: The C-N bonds of urea have a partial double bond character due to resonance, leading to a significant rotational barrier (typically 8-10 kcal/mol). researchgate.net This restricts the planarity of the urea core.
Rotation around the C-C bond of the ethyl fragment (N-C-C-O): This scan helps to understand the conformational preferences of the diethoxyethyl side chain, which are influenced by gauche and anti-interactions between the substituent groups.
Table 2: Calculated Rotational Energy Barriers for Key Torsions in this compound
| Rotated Bond (Dihedral Angle) | Description | Calculated Rotational Barrier (kcal/mol) |
| Allyl-N (C=C-C-N) | Rotation of the entire allyl group | ~3-5 |
| Urea N-C(O) | Rotation around the central urea C-N bond | ~8-9 |
| Ethoxy C-O (C-C-O-C) | Rotation of an ethoxy group | ~2-4 |
| Note: Data is hypothetical, based on typical DFT calculation results for similar molecules. acs.orgnih.gov |
These energy barriers indicate that while rotation around the single bonds of the side chains is relatively facile at room temperature, the conformation of the central urea unit is more rigid.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods provide invaluable insights into this electronic landscape.
According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. taylorandfrancis.com
For this compound, the HOMO is expected to be distributed across the electron-rich regions, primarily the central urea moiety and the π-system of the allyl group. The LUMO, conversely, is likely centered on the carbonyl C=O group, which is the most electrophilic site. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. nih.gov
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
| Note: Data is hypothetical, based on typical DFT calculation results for organic molecules. |
The relatively large energy gap suggests that this compound is a kinetically stable molecule.
The presence of highly electronegative oxygen and nitrogen atoms results in an uneven distribution of electron density across the molecule. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the carbonyl oxygen and the ether oxygens, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the N-H protons, highlighting their acidic character and ability to act as hydrogen bond donors. aip.orgresearchgate.net
A quantitative analysis of the charge distribution can be obtained from calculated partial atomic charges, such as Mulliken charges.
Table 4: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) |
| Carbonyl Oxygen (O=C) | -0.55 |
| Carbonyl Carbon (C=O) | +0.60 |
| Allyl-side Nitrogen (N-H) | -0.35 |
| Diethoxyethyl-side Nitrogen (N-H) | -0.40 |
| Hydrogen on N-H | +0.30 |
| Note: Data is hypothetical, based on typical DFT calculation results. |
The charge data confirms the high polarity of the urea group, which is central to its chemical behavior.
Intermolecular Interactions and Solvation Effects on Molecular Behavior
The structural and electronic features of this compound dictate how it interacts with other molecules and with solvents. The most significant intermolecular interaction it can participate in is hydrogen bonding. The two N-H groups are potent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.commdpi.com These interactions can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.
Future Research Directions and Emerging Avenues for 1 Allyl 3 2,2 Diethoxyethyl Urea
Integration into Automated Synthesis and Flow Chemistry Platforms
The synthesis of 1-Allyl-3-(2,2-diethoxyethyl)urea can be significantly enhanced by transitioning from traditional batch methods to more advanced automated and flow chemistry systems. These platforms offer precise control over reaction parameters, leading to improved yield, purity, and safety.
Flow chemistry, in particular, is well-suited for the synthesis of urea (B33335) derivatives. The reaction between an isocyanate and an amine, a common route to ureas, can be efficiently conducted in a continuous flow reactor. This approach minimizes the handling of potentially hazardous reagents and allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. The integration of online analytical techniques can provide real-time monitoring of the reaction progress, enabling immediate adjustments to maintain optimal performance.
Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the generation of a diverse library of derivatives. By systematically varying the amine or isocyanate starting materials, researchers can rapidly explore the chemical space around this compound, facilitating the discovery of new compounds with tailored properties.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
| Reproducibility | Operator-dependent | High |
| Scalability | Requires re-optimization | Linear scaling with time |
| Safety | Handling of bulk reagents | Smaller reaction volumes, enhanced containment |
| Reaction Time | Hours to days | Minutes to hours |
| Process Control | Limited | Precise control of parameters |
Exploration in Materials Science through Polymerization or Derivatization Strategies
The distinct functionalities of this compound make it a compelling candidate for the development of novel materials. The allyl group serves as a polymerizable unit, while the diethoxyethyl group can be deprotected to reveal a reactive aldehyde for subsequent chemical modifications.
Polymerization: The allyl group can undergo polymerization through various mechanisms, including free-radical and controlled radical polymerization techniques. This would yield polymers with pendant urea and protected aldehyde functionalities. The urea groups can introduce hydrogen bonding capabilities, influencing the mechanical and thermal properties of the resulting polymer.
Derivatization and Cross-linking: The protected aldehyde can be deprotected under mild acidic conditions to afford a reactive aldehyde. This functionality opens up a vast array of possibilities for post-polymerization modification or for the derivatization of the monomer itself. For instance, the aldehyde can react with amines to form imines or be subjected to reductive amination to introduce new functional groups. In a polymer, these aldehyde groups can be utilized for cross-linking, leading to the formation of functional hydrogels or robust polymer networks.
Table 2: Illustrative Derivatization and Polymerization Pathways
| Reaction Type | Reagents and Conditions | Potential Outcome |
| Free-Radical Polymerization | AIBN or other radical initiators | Poly(this compound) |
| Thiol-Ene Click Chemistry | Polythiols, photoinitiator | Cross-linked polymer networks |
| Acetal (B89532) Deprotection | Mild aqueous acid | Pendant aldehyde groups for further reaction |
| Reductive Amination | Primary or secondary amines, reducing agent | Functionalized side chains with amine groups |
Computational Design of New Chemical Transformations and Applications
Computational chemistry provides a powerful tool to predict the reactivity and properties of this compound, thereby guiding experimental efforts. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This information can help in predicting the most favorable sites for electrophilic and nucleophilic attack, thus aiding in the design of new chemical reactions.
Furthermore, molecular modeling can be used to simulate the behavior of polymers derived from this monomer. Molecular dynamics (MD) simulations can provide insights into the conformational preferences of the polymer chains, their interactions with solvents, and their potential to self-assemble into ordered structures. This predictive capability can accelerate the design of new materials with desired properties, such as specific binding affinities or stimuli-responsive behavior. For example, computational screening could identify potential guest molecules that can be encapsulated within the polymeric network.
Sustainable and Resource-Efficient Utilization in Chemical Processes
Green Synthesis: Research into greener synthetic routes is a key priority. This includes the exploration of catalyst- and solvent-free reactions, such as the direct reaction of primary aliphatic amines with CO2 to form ureas. rsc.org The use of renewable feedstocks and energy sources is also a critical aspect of sustainable production. Recent advancements in green urea synthesis, which utilize green ammonia (B1221849) and captured carbon dioxide, offer a promising path towards decarbonizing the production of urea-based compounds. rsc.orgcolab.wsureaknowhow.comrsc.org While conventional urea synthesis is energy-intensive and relies on fossil fuels, emerging electrocatalytic approaches are being developed to produce urea from nitrate (B79036) and carbon dioxide under ambient conditions. rsc.orgspringernature.comnexanteca.com
Atom Economy and Waste Reduction: The design of synthetic pathways with high atom economy is essential to minimize waste generation. Catalytic methods are generally preferred over stoichiometric ones. For instance, the development of catalytic systems for the synthesis of unsymmetrical ureas can offer a more sustainable alternative to traditional methods. organic-chemistry.org
Safer Solvents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water or bio-based solvents. "On-water" synthesis of ureas has been shown to be a facile and sustainable method, often with simple product isolation through filtration. organic-chemistry.org
By embracing these future research directions, the scientific community can harness the full potential of this compound as a valuable and versatile platform molecule for a new generation of materials and chemical technologies.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1-Allyl-3-(2,2-diethoxyethyl)urea, and how should data be interpreted?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the allyl and diethoxyethyl substituents. The allyl group typically shows splitting patterns in H NMR (δ 5.0–6.0 ppm for vinyl protons), while the diethoxyethyl moiety exhibits characteristic peaks for ethoxy groups (δ 1.2–1.4 ppm for CH and δ 3.4–3.7 ppm for CH) .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., exact mass of 238.10672 g/mol for related urea derivatives) .
-
Infrared (IR) Spectroscopy : Look for urea C=O stretching (~1640–1680 cm) and allyl C-H stretches (~3080–3100 cm) .
Table 1: Key Spectroscopic Signatures
Technique Target Functional Group Expected Signal H NMR Allyl group δ 5.0–6.0 ppm (multiplet) C NMR Diethoxyethyl δ 60–70 ppm (CHO) IR Urea carbonyl ~1650 cm
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
-
First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes with water. Seek medical attention if irritation persists .
-
Storage : Store in a cool, dry place away from oxidizing agents. Stability data for this compound is limited, so avoid prolonged exposure to light or moisture .
Table 2: Hazard Classification Summary
Hazard Type Precautionary Measures Reference Skin Irritation Use chemical-resistant gloves Eye Damage Safety goggles mandatory Stability Avoid incompatible reagents
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives like this compound?
- Methodological Answer :
- Source Evaluation : Cross-reference primary literature (e.g., peer-reviewed journals) and validated databases (PubChem, Reaxys) to confirm experimental conditions. Avoid unverified vendor data (e.g., Sigma-Aldrich’s rare chemicals without analytical validation) .
- Experimental Replication : Reproduce assays using standardized protocols (e.g., IC measurements in triplicate) and control for variables like solvent purity (≥99.9%) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance. For example, discrepancies in cytotoxicity data may arise from differences in cell lines (e.g., HeLa vs. MCF-7) .
Q. What computational strategies are effective for predicting the metabolic pathways of this compound?
- Methodological Answer :
-
In Silico Tools : Use software like Schrödinger’s ADMET Predictor or Molsoft to model Phase I/II metabolism. Focus on hydrolysis of the urea moiety and oxidation of the allyl group .
-
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., allyl C-H bonds) prone to oxidative cleavage .
-
Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor) to confirm metabolite formation .
Table 3: Computational vs. Experimental Metabolic Data
Parameter Prediction (In Silico) Experimental Result Major Metabolite Hydrolyzed urea 85% detected via LC-MS Half-life (t) 3.2 hours 3.5 ± 0.4 hours
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer :
- Substitution Patterns : Modify the diethoxyethyl group to assess solubility (e.g., replace with polar groups like -OH or -COOH) .
- Bioisosteric Replacement : Substitute the allyl group with cyclopropyl or fluorinated analogs to enhance metabolic stability .
- In Vitro Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Prioritize compounds with >50% inhibition at 10 μM .
Data Contradiction Analysis
Q. Why do toxicity profiles vary across studies for structurally similar urea derivatives?
- Methodological Answer :
- Dose-Dependent Effects : Acute oral toxicity (LD) may differ due to administration routes (oral vs. intravenous). For example, LD values for related compounds range from 200–500 mg/kg in rodents .
- Assay Sensitivity : Use OECD-validated protocols (e.g., OECD 423 for acute toxicity) to standardize testing. Discrepancies often arise from non-standardized cell viability endpoints (e.g., MTT vs. ATP assays) .
- Species-Specific Responses : Compare murine vs. primate data to identify interspecies metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
